molecular formula C18H23BF2N2O2 B1490707 1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1450642-72-4

1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1490707
CAS No.: 1450642-72-4
M. Wt: 348.2 g/mol
InChI Key: CLJQKIMYHJUYAX-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the 1,3,2-dioxaborolane group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the 1,3,2-dioxaborolane group. The presence of fluorine atoms could significantly influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

As a pyrazole derivative with a boronic ester group, this compound could potentially participate in various chemical reactions. It might act as a ligand in metal-catalyzed reactions or as a component in the synthesis of more complex organic molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its electronegativity and potentially influence its solubility. The boronic ester group could make it susceptible to hydrolysis .

Scientific Research Applications

Synthesis and Structural Characterization

A significant aspect of the research on pyrazole derivatives involves their synthesis and structural analysis. For instance, the synthesis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound similar to the one , has been studied for its molecular structure using various spectroscopic methods and X-ray diffraction. These studies not only confirm the compound's structure but also provide insights into its conformational analysis and electronic properties through density functional theory (DFT) studies. Such research underlines the importance of these compounds as organic intermediates with both pyrazole heterocycle and borate functional groups, highlighting their potential in organic synthesis and materials science (Yang et al., 2021).

Potential Applications in Material Science

The research on pyrazole derivatives extends to their potential applications in material science. For example, deeply colored polymers containing pyrrolo[3,2-b]pyrrole- (DPP-) based units prepared via Suzuki coupling reactions demonstrate the applicability of pyrazole derivatives in developing new materials with specific optical properties. These polymers show promise in fields requiring soluble, brightly colored materials, such as in organic electronics or as photophysical probes (Zhu et al., 2007).

Pharmacological Research

In pharmacological research, pyrazole derivatives exhibit a range of biological activities. For example, the synthesis and evaluation of novel pyrazole derivatives for their antibacterial and antioxidant activities highlight the therapeutic potential of these compounds. Such studies involve synthesizing new molecules and assessing their efficacy against various bacterial strains and their antioxidant capacities, indicating the relevance of pyrazole derivatives in developing new pharmaceutical agents (Karrouchi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if used in a Suzuki-Miyaura cross-coupling reaction, the boronic ester would undergo a transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-7-14(20)9-15(21)8-13/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJQKIMYHJUYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC(=CC(=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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